5-Amino-N-cyclopropylmethyl-4-fluoro-2-methylbenzamide
Overview
Description
5-Amino-N-cyclopropylmethyl-4-fluoro-2-methylbenzamide (ACFMB) is an organic compound that has been studied for its potential applications in the fields of drug synthesis, medicinal chemistry, and biochemistry. This compound has been the subject of much research due to its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, and its potential to be used as a therapeutic agent.
Scientific Research Applications
Synthetic Routes and Compound Development : The compound has been explored in various synthetic routes, contributing to the development of novel therapeutic agents. For instance, it was involved in the synthesis of androgen receptor antagonists like MDV3100, showcasing a step involving Hofmann alkylation (Li Zhi-yu, 2012). Similarly, in the context of protein kinase inhibitors, a hybrid flow and microwave approach was utilized to prepare analogues, highlighting the compound's role in the efficient synthesis of potential therapeutic agents (C. Russell et al., 2015).
Radiopharmaceutical Development : The compound has also been utilized in the radiosynthesis of new radiobrominated and radioiodinated ligands targeting 5HT2A receptors, indicating its potential in developing tracers for positron emission tomography (PET) and gamma-emission tomography, which are crucial in neurological and oncological research (D. Terrière et al., 1997); (J. Mertens et al., 1994).
Antimicrobial and Antitumor Agents : Research into fluoronaphthyridines and benzothiazoles incorporating the compound has revealed promising antibacterial and antitumor properties. This includes the investigation of various derivatives for their in vitro and in vivo activities, offering insights into the compound's utility in developing new therapeutic agents with improved efficacy and selectivity (D. Bouzard et al., 1992); (I. Hutchinson et al., 2001).
Enhancing Antimicrobial Activity : The introduction of fluorine atoms in benzamide derivatives, including this compound, has been explored to enhance antimicrobial activities. This research has led to the development of novel compounds with significant activity against a range of bacterial and fungal strains, underlining the compound's role in advancing antimicrobial therapies (N. Desai et al., 2013).
properties
IUPAC Name |
5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-7-4-10(13)11(14)5-9(7)12(16)15-6-8-2-3-8/h4-5,8H,2-3,6,14H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVDQKSBXCETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NCC2CC2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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